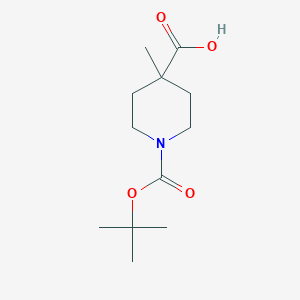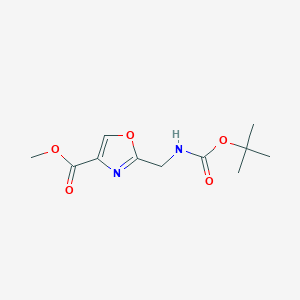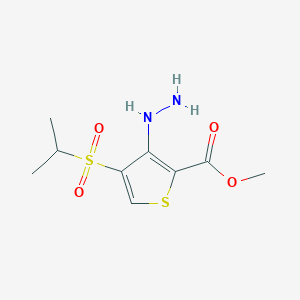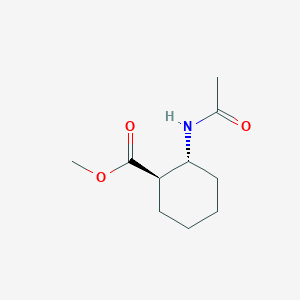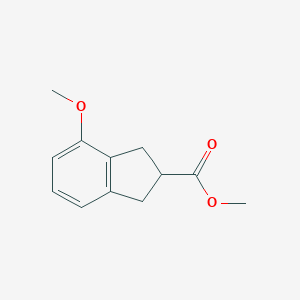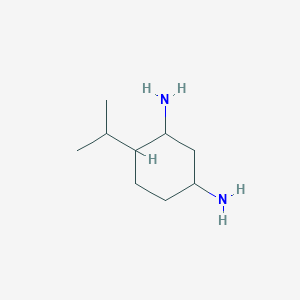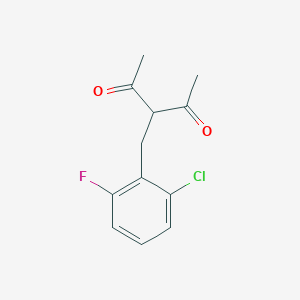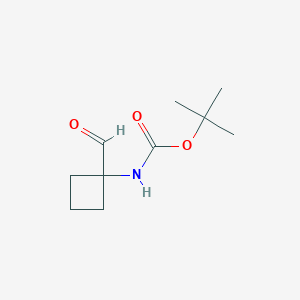![molecular formula C7H8N4 B063095 1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine CAS No. 160752-04-5](/img/structure/B63095.png)
1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. It is a structural analog of the widely used drug, sildenafil, which is used for the treatment of erectile dysfunction. The compound has been found to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of 1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves the modulation of various signaling pathways. The compound activates the intrinsic pathway of apoptosis by inducing the release of cytochrome c from the mitochondria. It also inhibits the extrinsic pathway of apoptosis by blocking the activation of caspase-8. The compound inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). It reduces inflammation by suppressing the activation of NF-κB and MAPK signaling pathways. The compound activates the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes and protects neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. It inhibits the migration and invasion of cancer cells by downregulating the expression of MMPs. It reduces inflammation by suppressing the activation of NF-κB and MAPK signaling pathways. The compound activates the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes and protects neurons from oxidative stress and apoptosis.
実験室実験の利点と制限
1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine has several advantages for lab experiments. It is easy to synthesize and can be obtained in a pure form through simple purification techniques. The compound exhibits potent biological activities against various diseases, making it a potential candidate for drug development. However, the compound also has limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. It also has poor bioavailability, which limits its efficacy in vivo.
将来の方向性
1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine has several future directions for research. One direction is to improve the solubility and bioavailability of the compound to enhance its efficacy in vivo. Another direction is to study the compound's activity against other diseases, such as cardiovascular diseases and metabolic disorders. The compound's mechanism of action can also be further elucidated to identify new targets for drug development. In conclusion, this compound has shown promising results in various scientific research applications and has the potential to be developed into a therapeutic agent for various diseases.
合成法
The synthesis of 1-ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of acetic anhydride and sodium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the final product. The yield of the synthesis method is high, and the compound can be obtained in a pure form through simple purification techniques.
科学的研究の応用
1-Ethyl-1H-[1,2,3]triazolo[4,5-c]pyridine has been extensively studied for its biological activities. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. The compound induces apoptosis in cancer cells by activating the intrinsic pathway and inhibiting the extrinsic pathway. It also inhibits the migration and invasion of cancer cells, which makes it a potential candidate for cancer therapy.
The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It reduces inflammation by suppressing the activation of NF-κB and MAPK signaling pathways. The compound has been tested in animal models of inflammation, and it has shown promising results.
This compound has also been studied for its neuroprotective activity. It has been found to protect neurons from oxidative stress and apoptosis by activating the Nrf2 signaling pathway. The compound has been tested in animal models of neurodegenerative diseases, and it has shown potential for the treatment of Alzheimer's disease and Parkinson's disease.
特性
| 160752-04-5 | |
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC名 |
1-ethyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H8N4/c1-2-11-7-3-4-8-5-6(7)9-10-11/h3-5H,2H2,1H3 |
InChIキー |
PUDZEYCBZPHRGP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=NC=C2)N=N1 |
正規SMILES |
CCN1C2=C(C=NC=C2)N=N1 |
同義語 |
1H-1,2,3-Triazolo[4,5-c]pyridine,1-ethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


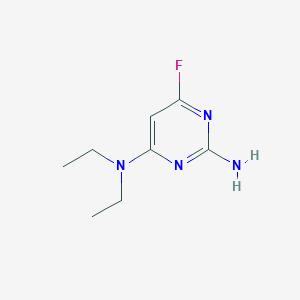

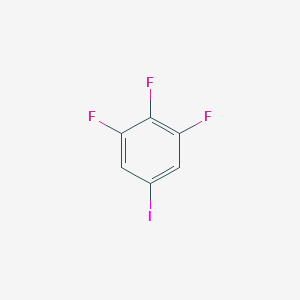
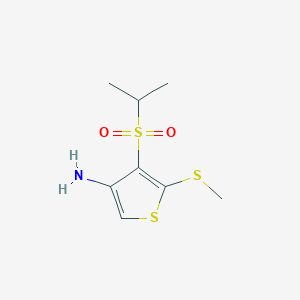
![Pyridine,2-[(fluoromethyl)thio]-(9CI)](/img/structure/B63021.png)
